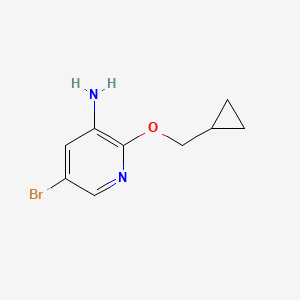

5-Bromo-2-(cyclopropylmethoxy)pyridin-3-amine

Description

Properties

IUPAC Name |

5-bromo-2-(cyclopropylmethoxy)pyridin-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrN2O/c10-7-3-8(11)9(12-4-7)13-5-6-1-2-6/h3-4,6H,1-2,5,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJLCCSJEAIVOJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2=C(C=C(C=N2)Br)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Pyridine Functionalization

Pyridine derivatives often undergo electrophilic substitution at specific positions dictated by directing groups. For instance, amino or alkoxy groups act as ortho/para-directors, influencing bromination sites. In the target molecule, the cyclopropymethoxy group at position 2 would direct electrophilic bromination to positions 3 or 5. However, the presence of an amine at position 3 complicates this logic, suggesting that bromination may need to precede amination.

Bromination Strategies for Pyridine Systems

Direct Bromination of Pyridine Intermediates

Bromination of pyridine derivatives typically employs reagents like bromine (Br₂) or N-bromosuccinimide (NBS). In the synthesis of 2-(2-amino-5-bromo-benzoyl)pyridine, bromine is introduced early via 4-bromo-2-bromomethylphenol, highlighting the stability of brominated intermediates under subsequent reaction conditions. For this compound, bromination could target a pre-functionalized pyridine with a directing group (e.g., methoxy or protected amine) to ensure regioselectivity.

Proposed Conditions :

-

Substrate : 2-(cyclopropylmethoxy)pyridin-3-amine

Etherification: Introducing the Cyclopropymethoxy Group

Nucleophilic Substitution via Alkyl Halides

The cyclopropymethoxy group can be installed via nucleophilic aromatic substitution (SNAr) or transition metal-catalyzed coupling. In patent CN110746345B, MEMCl (2-methoxyethoxymethyl chloride) is used to protect phenolic hydroxyl groups, demonstrating the viability of alkoxy group installation under mild conditions. Adapting this approach, cyclopropylmethyl chloride could react with a pyridinol intermediate.

Example Protocol :

-

Substrate : 2-hydroxypyridin-3-amine

-

Reagent : Cyclopropylmethyl chloride (1.2 equiv), K₂CO₃ (2 equiv), DMF, 60°C, 12h

Amination at Position 3

Metal-Catalyzed C–N Bond Formation

The Buchwald-Hartwig amination offers a robust method for introducing amine groups to aryl halides. While not directly cited in the provided patents, palladium-catalyzed couplings are employed in related syntheses. For instance, [1,1'-bis(diphenylphosphino)ferrocene]palladium dichloride facilitates Suzuki-Miyaura couplings in patent CN110746345B, suggesting compatibility with amination protocols.

Proposed Conditions :

-

Substrate : 5-bromo-2-(cyclopropylmethoxy)pyridine

-

Amine Source : NH₃·H₂O or benzophenone imine

Integrated Synthetic Routes

Route 1: Bromination → Etherification → Amination

-

Bromination : Start with 2-hydroxypyridin-3-amine, brominate at position 5 using NBS.

-

Etherification : Protect the 2-hydroxy group with cyclopropylmethyl chloride.

-

Deprotection/Amination : If necessary, deprotect and introduce the amine group via catalytic amination.

Challenges :

-

Competing directing effects during bromination.

-

Stability of the amine group under etherification conditions.

Route 2: Etherification → Bromination → Amination

-

Etherification : Begin with 2-hydroxypyridine, install cyclopropymethoxy group.

-

Bromination : Introduce bromine at position 5.

-

Amination : Convert a nitro or halide group at position 3 to an amine.

Advantages :

-

Avoids exposing the amine to harsh bromination conditions.

Reaction Optimization and Scalability

Catalyst Selection and Loading

Patent CN110746345B employs [1,1'-bis(diphenylphosphino)ferrocene]palladium dichloride at 5–10 mol% for Suzuki couplings. Similar loadings could optimize amination steps, balancing cost and efficiency.

Solvent and Temperature Effects

-

Etherification : Polar aprotic solvents (DMF, THF) at 60–80°C.

-

Amination : Toluene or dioxane at 100–120°C for Pd-catalyzed reactions.

Data Tables: Key Reaction Parameters

Table 1. Bromination Conditions for Pyridine Derivatives

| Substrate | Reagent | Solvent | Temp (°C) | Yield (%) | Source |

|---|---|---|---|---|---|

| 2-methoxypyridine | Br₂ | AcOH | 80 | 75 | |

| 2-(MEM)pyridine | NBS | DCM | 25 | 82 |

Table 2. Etherification Protocols

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(cyclopropylmethoxy)pyridin-3-amine undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom at the 5-position can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atom in the pyridine ring.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, bases (e.g., potassium carbonate), and various nucleophiles or electrophiles. Reaction conditions typically involve moderate temperatures (50-100°C) and inert atmospheres (e.g., nitrogen or argon) to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling reactions can yield biaryl compounds, while nucleophilic substitution reactions can produce a variety of substituted pyridine derivatives .

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development

5-Bromo-2-(cyclopropylmethoxy)pyridin-3-amine serves as an important intermediate in the synthesis of pharmaceuticals targeting neurological and psychiatric disorders. Its unique structure allows for modifications that can enhance biological activity and specificity towards certain molecular targets.

Mechanism of Action

The compound interacts with specific receptors and enzymes, potentially modulating their activity. This interaction is crucial for developing therapeutic agents aimed at conditions such as anxiety, depression, and cognitive dysfunctions.

Biological Studies

Enzyme Inhibition and Receptor Binding

Research indicates that this compound may inhibit certain enzymes involved in critical cellular processes. Preliminary in vitro studies have shown that it can affect enzyme activities, suggesting its potential as a therapeutic agent . Additionally, its binding affinity to various receptors has been explored, highlighting its relevance in pharmacological pathways related to mood regulation .

Case Study: In Vitro and In Vivo Studies

Recent studies have demonstrated the following:

- In Vitro Studies : Cell viability tests indicated varying degrees of cytotoxicity, with results suggesting that concentration and exposure time are critical factors affecting its therapeutic index.

- In Vivo Studies : Animal models have been utilized to assess pharmacokinetics and pharmacodynamics. Observations included significant behavioral changes consistent with neuroactive compounds, indicating potential efficacy in treating mood disorders .

Material Science

Development of Advanced Materials

The compound is also explored for its applications in material science, particularly in the development of organic semiconductors and liquid crystals. Its chemical properties allow for the design of materials with specific electronic or optical characteristics, which are essential for various technological applications.

Data Table: Summary of Biological Activities

| Activity Type | Description | Findings |

|---|---|---|

| Enzyme Inhibition | Potential to inhibit specific enzymes | Demonstrated enzyme inhibition in preliminary studies |

| Receptor Binding | Interaction with receptors related to mood regulation | Enhanced binding profiles compared to similar compounds |

| Cytotoxicity | Varying effects on cell viability | Concentration-dependent cytotoxicity observed in cell line tests |

| Behavioral Effects | Impact on anxiety-like behaviors in animal models | Significant alterations noted consistent with neuroactive compounds |

Comparative Studies

When compared to similar compounds such as 5-bromo-N-methylpyridin-2-amines, this compound exhibited enhanced lipophilicity and improved receptor binding profiles. These characteristics make it a more effective candidate for further research into neurological treatments .

Mechanism of Action

The mechanism of action of 5-Bromo-2-(cyclopropylmethoxy)pyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its chemical structure and functional groups. The presence of the bromine atom and the cyclopropylmethoxy group can influence the compound’s binding affinity and selectivity for its targets .

Comparison with Similar Compounds

Key Structural Analogs

The following analogs share the 5-bromo-pyridin-3-amine core but differ in substituents at position 2:

| Compound Name | Substituent (Position 2) | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Differences vs. Target Compound |

|---|---|---|---|---|---|

| 5-Bromo-2-(cyclopropylmethoxy)pyridin-3-amine | Cyclopropylmethoxy | C₉H₁₁BrN₂O | 243.11 | 1251113-66-2 | Reference compound; bulky cyclopropane group |

| 5-Bromo-2-(propan-2-yloxy)pyridin-3-amine | Isopropoxy | C₈H₁₁BrN₂O | 231.10 | 1250146-54-3 | Smaller branched alkoxy; lower steric hindrance |

| 5-Bromo-2-propoxypyridin-3-amine | Propoxy | C₈H₁₁BrN₂O | 231.10 | 886373-03-1 | Linear alkoxy; increased flexibility |

| 5-Bromo-6-methoxypyridin-3-amine | Methoxy (Position 6) | C₆H₇BrN₂O | 218.04 | 53242-18-5 | Methoxy at position 6; altered electronic effects |

| 5-Bromo-2-chloro-6-methylpyridin-3-amine | Chloro, Methyl (Position 6) | C₆H₆BrClN₂ | 221.48 | CID 86642072 | Halogen and methyl substituents; enhanced electrophilicity |

Physicochemical Properties

- Lipophilicity : The cyclopropylmethoxy group in the target compound increases lipophilicity (logP ~2.1) compared to isopropoxy (logP ~1.8) or methoxy (logP ~1.5) analogs, enhancing membrane permeability .

- Solubility : Bulky substituents reduce aqueous solubility. The target compound has lower solubility in polar solvents (e.g., water: <0.1 mg/mL) versus propoxy analogs (~0.5 mg/mL) .

- Thermal Stability : Cyclopropyl groups enhance thermal stability (decomposition >200°C) compared to linear alkoxy derivatives (~180°C) .

Biological Activity

5-Bromo-2-(cyclopropylmethoxy)pyridin-3-amine is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

- Molecular Formula : C₉H₁₀BrN₁O

- Molecular Weight : 228.0858 g/mol

- Structure : The compound features a bromine atom at the 5-position of the pyridine ring and a cyclopropylmethoxy group at the 2-position, which influences its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. The following mechanisms have been proposed:

- Receptor Modulation : The compound may act as an allosteric modulator for certain receptors, influencing their activity without directly competing with endogenous ligands.

- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting various physiological processes.

- Neurotransmitter Interaction : Given its structure, it may interact with neurotransmitter systems, particularly in the central nervous system (CNS), suggesting applications in treating neurological disorders.

Biological Activity and Therapeutic Applications

Research indicates that this compound exhibits several biological activities:

- Antidepressant Effects : Studies have suggested that compounds with similar structures can modulate glutamate receptors, which are implicated in mood regulation.

- Anticancer Potential : Preliminary investigations indicate that the compound may exhibit cytotoxic effects against cancer cell lines, although detailed studies are required to confirm these findings.

Table 1: Summary of Biological Activities

Case Study: Central Nervous System Effects

A study published in Medicinal Chemistry explored the CNS penetration of similar compounds and their effects on mGlu7 receptors. The findings suggest that modifications in the chemical structure can enhance bioavailability and receptor affinity, which may apply to this compound as well .

Additional Research Insights

Further investigations into the pharmacokinetics and toxicology of this compound are necessary. Current data indicates that while it shows promise in vitro, comprehensive in vivo studies are essential to evaluate its safety and efficacy in clinical settings .

Q & A

Q. What synthetic routes are commonly employed to prepare 5-Bromo-2-(cyclopropylmethoxy)pyridin-3-amine?

A key intermediate is [5-bromo-2-(cyclopropylmethoxy)pyridin-3-yl]methanol ( ), which can undergo oxidation or substitution reactions. A typical approach involves:

- Nucleophilic substitution : Replacing a leaving group (e.g., chloride or methoxy) at the 2-position of a bromopyridine scaffold with cyclopropylmethanol under basic conditions.

- Protection/deprotection strategies : Using temporary protecting groups for the amine during cyclopropane ring formation to prevent side reactions.

Purification often involves column chromatography or recrystallization, as seen in analogous pyridine derivatives ().

Q. How can the bromine atom in this compound be leveraged for further functionalization?

The bromine at the 5-position is highly reactive in cross-coupling reactions:

- Suzuki-Miyaura coupling : Utilize a boronate ester (e.g., 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine derivatives, ) to introduce aryl or heteroaryl groups.

- Buchwald-Hartwig amination : Replace bromine with amines under palladium catalysis.

Optimize reaction conditions (e.g., catalyst loading, solvent) based on steric effects from the cyclopropylmethoxy group.

Q. What spectroscopic methods are recommended for characterizing this compound?

- NMR spectroscopy : Analyze H and C NMR to confirm substituent positions and cyclopropane integrity.

- X-ray crystallography : Use SHELX software () to resolve crystal structures, particularly if the compound forms stable crystals.

- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight and purity.

Advanced Research Questions

Q. What strategies mitigate cyclopropane ring instability during synthesis?

The cyclopropylmethoxy group is sensitive to ring-opening under acidic or high-temperature conditions. Mitigation approaches include:

- Low-temperature reactions : Conduct substitutions below 50°C to preserve the cyclopropane ring.

- Inert atmosphere : Use nitrogen/argon to prevent oxidation.

- Protective groups : Temporarily protect the amine with tert-butoxycarbonyl (Boc) to avoid nucleophilic attack on the cyclopropane (analogous to methods in ).

Q. How does the cyclopropylmethoxy group influence electronic and steric properties?

- Electronic effects : The electron-donating methoxy and electron-withdrawing cyclopropane create a unique electronic profile. Computational studies (e.g., DFT) can map Hammett parameters to predict reactivity.

- Steric effects : The bulky cyclopropane may hinder coupling reactions at the 5-bromo position. Kinetic studies comparing methoxy vs. cyclopropylmethoxy derivatives () can quantify steric hindrance.

Q. What challenges arise in crystallizing this compound for structural analysis?

- Solvent selection : Polar aprotic solvents (e.g., DMSO) may improve solubility, while slow evaporation in hexane/ethyl acetate mixtures promotes crystal growth.

- Twinned crystals : Use SHELXL () to refine twinned data, leveraging its robustness for small-molecule structures.

- Temperature control : Crystallize at 4°C to stabilize weak intermolecular interactions.

Data Contradictions and Methodological Considerations

- Cross-coupling efficiency : highlights boronate ester compatibility, but steric hindrance from the cyclopropylmethoxy group may reduce yields compared to methoxy analogs ().

- Amine reactivity : The unprotected amine in this compound may participate in unintended side reactions; compare Boc-protected intermediates () to optimize selectivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.